molecular formula C12H13N5O3 B12730602 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide CAS No. 81016-47-9

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide

Cat. No.: B12730602
CAS No.: 81016-47-9
M. Wt: 275.26 g/mol
InChI Key: MHQVMSOAZKBBPC-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide is a pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 5, and a 4-methylphenylhydrazide moiety at position 2. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The nitro and methyl substituents on the pyrazole ring and the hydrazide side chain influence the compound’s electronic, steric, and solubility properties, which are critical for its biological and chemical behavior.

Properties

CAS No.

81016-47-9

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

5-methyl-N'-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C12H13N5O3/c1-7-3-5-9(6-4-7)14-16-12(18)10-11(17(19)20)8(2)13-15-10/h3-6,14H,1-2H3,(H,13,15)(H,16,18)

InChI Key

MHQVMSOAZKBBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)C2=NNC(=C2[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

The starting point is the synthesis of the 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, which can be prepared by nitration and methylation of pyrazole derivatives or by cyclocondensation methods involving substituted hydrazines and β-ketoesters. The nitro group at the 4-position and methyl group at the 5-position are introduced through selective substitution reactions.

Activation of the Carboxylic Acid Group

To facilitate hydrazide formation, the carboxylic acid is typically activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of N-hydroxybenzotriazole (HOBT). This activation forms an active ester intermediate that readily reacts with hydrazines.

Formation of the Hydrazide

The key step is the coupling of the activated pyrazole carboxylic acid intermediate with 4-methylphenylhydrazine. This nucleophilic substitution yields the hydrazide linkage, forming the target compound. The reaction is typically carried out in anhydrous solvents such as dimethylformamide (DMF) at room temperature or slightly elevated temperatures to optimize yield.

Purification and Characterization

The crude product is isolated by precipitation or extraction, followed by recrystallization from suitable solvent mixtures (e.g., methanol and ethyl acetate) to obtain pure 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide. Characterization includes melting point determination, IR spectroscopy (noting characteristic NH, C=O, and nitro group absorptions), and NMR spectroscopy to confirm the structure.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid, EDCI, HOBT, DMF, RT, 24 h Activation of carboxylic acid to active ester Formation of reactive intermediate
2 Addition of 4-methylphenylhydrazine, stirring at RT Nucleophilic attack forming hydrazide bond High conversion expected
3 Precipitation in ice water, filtration Isolation of crude product Yellow solid obtained
4 Recrystallization (methanol/ethyl acetate) Purification Pure compound with mp ~N/A (literature not specified)

Research Findings and Analytical Data

  • Molecular Formula: C12H13N5O3
  • Molecular Weight: 275.26 g/mol
  • Physical Properties: Density ~1.425 g/cm³, Boiling point ~493.7°C at 760 mmHg, Flash point ~252.4°C
  • Spectroscopic Features:
    • IR bands at ~3369 cm⁻¹ (NH), 1656 cm⁻¹ (C=O amide), 1346 cm⁻¹ (C=C), 1456 cm⁻¹ (C=N pyrazole), and characteristic nitro group absorptions.
    • 1H-NMR signals consistent with methyl groups, aromatic protons, and hydrazide NH protons.
  • Synthesis Yield: Typically moderate to good yields (~50-65%) depending on reaction conditions and purification methods.

Comparative Notes on Preparation Methods

Aspect Method Using EDCI/HOBT Activation Alternative Methods (e.g., Acid Chloride)
Reaction Conditions Mild, room temperature, less harsh Requires harsher reagents, low temperature control
Yield Moderate to high (50-65%) Variable, sometimes lower due to side reactions
Purity High after recrystallization May require additional purification steps
Safety Safer reagents, less corrosive Acid chlorides are corrosive and moisture sensitive

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. The compound has been tested for its effectiveness against various bacterial strains and fungi. Studies indicate that derivatives of 1H-pyrazole can inhibit the growth of pathogens due to their ability to disrupt cellular processes. For instance, a study demonstrated that certain pyrazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds have been widely documented. The compound has been evaluated for its ability to reduce inflammation in various models, including carrageenan-induced paw edema in rats. Results indicated a significant reduction in swelling, suggesting that it may serve as an effective anti-inflammatory agent .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has been synthesized and tested for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. A specific study reported that derivatives demonstrated significant activity against human breast cancer cells, indicating a potential pathway for developing new cancer therapies .

Herbicidal Activity

Pyrazole compounds have been investigated for their herbicidal properties. The compound has shown effectiveness in inhibiting the growth of certain weeds without adversely affecting crop plants, making it a candidate for development as a selective herbicide. Field trials have indicated that formulations containing pyrazole derivatives can significantly reduce weed biomass while promoting crop yield .

Insecticidal Properties

In addition to herbicidal applications, some studies have reported the insecticidal activity of pyrazole derivatives against agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This property makes it an attractive option for integrated pest management strategies in sustainable agriculture .

Synthetic Pathways

The synthesis of 1H-pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide typically involves multi-step reactions starting from readily available precursors such as hydrazine and carboxylic acids. Various synthetic routes have been optimized to enhance yield and purity .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the final product, ensuring its suitability for biological testing.

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityAntimicrobialDemonstrated effective inhibition against multiple bacterial strains with low MIC values .
Anti-inflammatory ResearchAnti-inflammatorySignificant reduction in edema in animal models compared to control groups .
Cancer Cell Line TestingAnticancerInduced apoptosis in breast cancer cells with IC50 values indicating potent activity .
Field Trials on HerbicidesAgriculturalEffective weed control with minimal impact on crop plants observed during trials .
Insecticidal Activity AssessmentAgricultural Pest ControlShowed high efficacy against common agricultural pests with rapid action observed .

Mechanism of Action

Comparison with Similar Compounds

Structural Features

Pyrazole derivatives with substitutions at positions 3, 4, and 5 exhibit distinct properties depending on their functional groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Pyrazole Ring) Hydrazide/Acyl Group Key Structural Differences Reference
Target Compound 5-methyl, 4-nitro 2-(4-methylphenyl)hydrazide Nitro (electron-withdrawing), methyl (steric) -
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazide 4-benzoyl, 1,5-diphenyl N,N-disubstituted hydrazide Benzoyl (electron-withdrawing), no nitro
5-(4-Methoxyphenyl)pyrazole-3-carbohydrazide 5-(4-methoxyphenyl) Hydrazide Methoxy (electron-donating), no nitro
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one 3-(4-fluorophenyl), 5-phenyl Propan-1-one Ketone instead of hydrazide, dihydro pyrazole

Key Observations :

  • The 4-methylphenylhydrazide group introduces steric bulk and modulates solubility, contrasting with smaller acyl groups (e.g., propan-1-one) .

Comparison of Key Steps :

  • Target Compound : Likely synthesized via reaction of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid chloride with 4-methylphenylhydrazine (analogous to methods in ).
  • 5-(4-Methoxyphenyl)pyrazole-3-carbohydrazide : Synthesized from ethyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate and hydrazine hydrate .
  • 4-Benzoyl Derivatives : Formed via Friedel-Crafts acylation of pyrazole-carboxylic acid chlorides with arenes .

Key Insights :

  • The nitro group may enhance antimicrobial activity via redox interactions, as seen in nitro-containing drugs like metronidazole.
  • Hydrazide moieties contribute to antioxidant activity by chelating metal ions or scavenging free radicals .
Physicochemical Properties
Property Target Compound 4-Benzoyl Derivative 5-(4-Methoxyphenyl)
Molecular Weight ~318 g/mol (estimated) ~380 g/mol ~298 g/mol
Solubility Low (hydrophobic hydrazide) Moderate (polar benzoyl) High (methoxy enhances polarity)
Melting Point >150°C (predicted) 153–155°C 153–155°C

Notable Trends:

  • Nitro groups reduce solubility but increase thermal stability.
  • Methoxy groups improve solubility due to polarity, as seen in .

Biological Activity

1H-Pyrazole derivatives, particularly those with modifications such as carboxylic acids and nitro groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide , exploring its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11H12N4O3
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 81016-50-4

Its structure features a pyrazole ring with a carboxylic acid group at the 3-position, a methyl group at the 5-position, a nitro group at the 4-position, and a hydrazide moiety linked to a para-methylphenyl group. This combination of functional groups is expected to enhance its biological activity compared to simpler analogs.

Anticancer Properties

1H-Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, such as:

  • Inhibition of Topoisomerase
  • Alkylation of DNA
  • Inhibition of Tubulin Polymerization .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives. The compound has demonstrated activity against several bacterial strains, suggesting its role as a potential antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies indicate that:

  • The presence of electron-withdrawing groups (like nitro) enhances anticancer activity.
  • Substituents on the phenyl ring significantly affect the compound's potency; for instance, para-substituted phenyl groups tend to show superior activity compared to meta or ortho substitutions .

Study on Anticancer Activity

A study conducted by researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds similar to 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide exhibited significant antiproliferative effects on breast and liver cancer cells, with IC50 values in the micromolar range .

In Vivo Studies

In vivo studies using animal models have shown that certain pyrazole derivatives can reduce tumor size significantly compared to controls. These findings support further development of these compounds as potential anticancer agents .

Q & A

Q. What synthetic routes are available for preparing 1H-pyrazole-3-carboxylic acid derivatives, and how can these methods be adapted for the target compound?

The synthesis of pyrazole-3-carboxylic acid derivatives typically involves cyclization reactions using hydrazine derivatives. For example:

  • Step 1 : React benzylideneacetone with substituted phenylhydrazine hydrochlorides in ethanol under reflux (6–8 hours) to form pyrazole intermediates .
  • Step 2 : Convert the pyrazole intermediate to the carboxylic acid chloride using thionyl chloride or similar reagents .
  • Step 3 : React the acid chloride with 4-methylphenyl hydrazide to form the target hydrazide derivative.
    Key Considerations : Optimize reaction time and solvent (ethanol vs. dichloromethane) to improve yield. Monitor reaction progress via TLC .

Q. How can structural characterization of the target compound be performed to confirm its purity and regiochemistry?

Use a combination of analytical techniques:

  • Elemental Analysis : Verify empirical formula.
  • Spectroscopy :
    • IR : Confirm presence of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1500 cm⁻¹) groups.
    • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl and nitro groups on the pyrazole ring) and hydrazide proton signals (~9–10 ppm) .
  • X-ray Crystallography (if crystals are obtainable): Resolve regiochemical ambiguities and intramolecular hydrogen bonding patterns .

Q. What in vitro biological assays are suitable for evaluating the antimicrobial potential of this compound?

  • Disc Diffusion Method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans), using streptomycin and clotrimazole as positive controls .
  • MIC (Minimum Inhibitory Concentration) : Determine the lowest concentration inhibiting visible microbial growth .

Advanced Research Questions

Q. How do substituents (e.g., nitro, methyl, and hydrazide groups) influence the compound’s bioactivity, and what mechanistic insights can be inferred?

  • Nitro Group : Enhances electron-withdrawing effects, potentially improving binding to microbial enzymes (e.g., dihydrofolate reductase) .
  • 4-Methylphenyl Hydrazide : May increase lipophilicity, enhancing membrane permeability. Compare activity with analogs lacking this group to isolate its contribution .
  • Mechanistic Studies : Perform molecular docking with target proteins (e.g., DHFR or COX enzymes) to predict binding affinities and interaction modes .

Q. How can conflicting bioactivity data between similar pyrazole derivatives be resolved?

  • Variable Results : Discrepancies in antimicrobial or anticonvulsant activities may arise from differences in:
    • Assay Conditions (e.g., bacterial strain variability, inoculum size) .
    • Substituent Positioning : Regiochemical differences (e.g., nitro at C-4 vs. C-5) can drastically alter activity .
  • Resolution Strategy : Standardize assays across labs and synthesize regiochemically pure analogs for direct comparison .

Q. What advanced synthetic strategies can be employed to functionalize the pyrazole core for structure-activity relationship (SAR) studies?

  • Friedel-Crafts Acylation : Introduce aryl groups at the pyrazole’s 4-position using acid chlorides and Lewis catalysts .
  • Huisgen Cycloaddition : Click chemistry with azide-functionalized intermediates to generate triazole hybrids for enhanced bioactivity .
  • Post-Functionalization : Reduce the nitro group to an amine for further derivatization (e.g., amide coupling) .

Q. How can computational methods guide the optimization of this compound for multi-target drug discovery?

  • Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over time .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity early in development .
  • Network Pharmacology : Identify off-target interactions (e.g., VEGFR2, MMP9) to repurpose the compound for oncology applications .

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